molecular formula C17H23N3O2 B4750708 1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine

1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine

Cat. No. B4750708
M. Wt: 301.4 g/mol
InChI Key: XRSPANMLEZYHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine, also known as BODIPY-MP, is a fluorescent probe molecule that has gained significant attention in scientific research. This molecule is widely used in biochemical and physiological studies due to its unique chemical structure and properties.

Mechanism of Action

1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine is a fluorescent molecule that exhibits strong fluorescence emission when excited with light of a specific wavelength. The mechanism of action of 1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine involves the transfer of energy from the excited state of the molecule to the surrounding environment, resulting in the emission of fluorescence. The fluorescence emission of 1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine can be used to detect and image biological molecules and processes.
Biochemical and Physiological Effects:
1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine has been shown to have minimal toxicity and does not affect the physiological functions of cells and tissues. It has been used in a variety of biological systems, including bacteria, yeast, mammalian cells, and tissues. 1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine has been shown to be an effective tool for studying the cellular uptake and distribution of drugs and other molecules.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine is its high sensitivity and specificity for the detection and imaging of biological molecules. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, 1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine has some limitations, including its relatively high cost and the need for specialized equipment for fluorescence detection and imaging.

Future Directions

There are many potential future directions for the use of 1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine in scientific research. One potential application is the development of biosensors for the detection of specific analytes in biological samples. Another potential application is the use of 1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine in the development of targeted drug delivery systems. Additionally, 1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine could be used in the development of new imaging techniques for the detection and diagnosis of diseases.

Scientific Research Applications

1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine is a versatile molecule that has been extensively used in scientific research. It is commonly used as a fluorescent probe for the detection and imaging of biological molecules, such as proteins, nucleic acids, and lipids. 1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine has also been used to study the cellular uptake and distribution of drugs and other molecules. Additionally, 1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine has been used in the development of biosensors for the detection of various analytes, such as glucose, cholesterol, and pH.

properties

IUPAC Name

3-benzyl-5-[[3-(methoxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-21-13-15-8-5-9-20(11-15)12-17-18-16(19-22-17)10-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSPANMLEZYHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)CC2=NC(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24799165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(methoxymethyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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